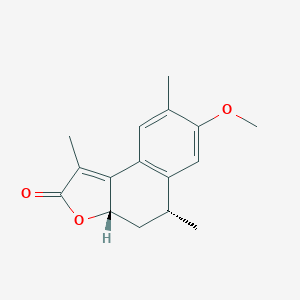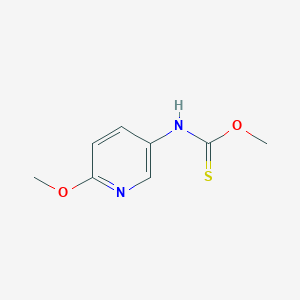
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, O-methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-methyl (6-methoxypyridin-3-yl)carbamothioate is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol. This compound is known for its unique structure, which includes a methoxypyridine ring and a carbamothioate group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of O-methyl (6-methoxypyridin-3-yl)carbamothioate typically involves the reaction of 6-methoxypyridin-3-amine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
O-methyl (6-methoxypyridin-3-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the carbamothioate group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
O-methyl (6-methoxypyridin-3-yl)carbamothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of O-methyl (6-methoxypyridin-3-yl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
O-methyl (6-methoxypyridin-3-yl)carbamothioate can be compared with other similar compounds, such as:
6-methoxypyridin-3-yl)methanamine: This compound has a similar pyridine ring structure but lacks the carbamothioate group, resulting in different chemical properties and applications.
6-methoxypyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbamothioate group, leading to different reactivity and uses in research and industry.
The uniqueness of O-methyl (6-methoxypyridin-3-yl)carbamothioate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable in various scientific fields.
Eigenschaften
CAS-Nummer |
120098-49-9 |
|---|---|
Molekularformel |
C8H10N2O2S |
Molekulargewicht |
198.24 g/mol |
IUPAC-Name |
O-methyl N-(6-methoxypyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C8H10N2O2S/c1-11-7-4-3-6(5-9-7)10-8(13)12-2/h3-5H,1-2H3,(H,10,13) |
InChI-Schlüssel |
MQZNLKZPDHYMNU-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
Kanonische SMILES |
COC1=NC=C(C=C1)NC(=S)OC |
Synonyme |
Carbamothioic acid, (6-methoxy-3-pyridinyl)-, O-methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


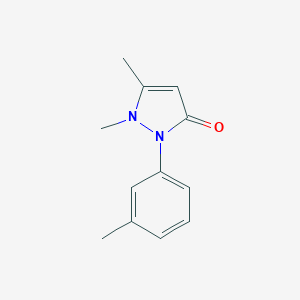
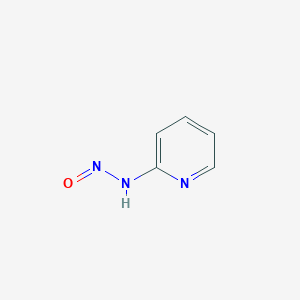
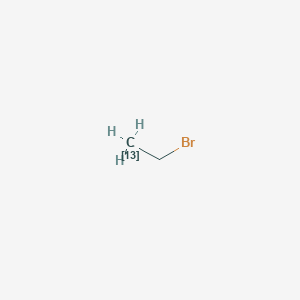
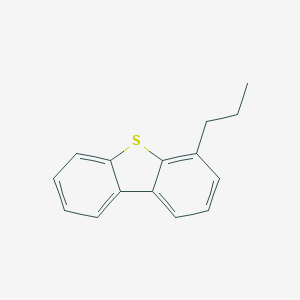



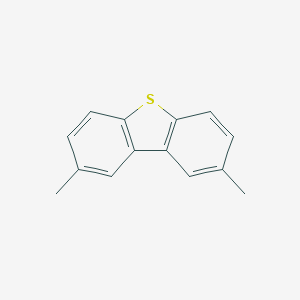
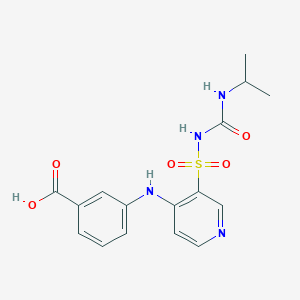
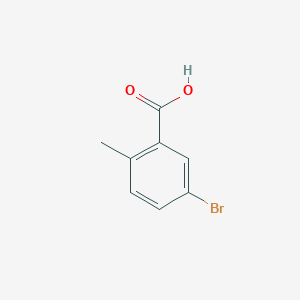
![4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline](/img/structure/B47629.png)


